N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
Description
Chemical Structure: This compound features a chiral (1S)-configured trifluoroethyl group attached to a 3-chloroisoquinolin-6-yl scaffold, coupled with a tert-butylsulfinamide moiety. The sulfinamide group (-S(O)NH-) acts as a chiral auxiliary or pharmacophore, while the trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and low polarizability .
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., sulfonamides and phosphonates) are synthesized via multi-step routes involving halogenation, sulfonation, and coupling reactions (see ). Characterization typically employs NMR and HRMS for structural confirmation .
Properties
Molecular Formula |
C15H16ClF3N2OS |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H16ClF3N2OS/c1-14(2,3)23(22)21-13(15(17,18)19)9-4-5-10-8-20-12(16)7-11(10)6-9/h4-8,13,21H,1-3H3/t13-,23?/m0/s1 |
InChI Key |
LQOJJEBLPULPJO-AVEISGIFSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Isoquinoline Core Formation
The Pomeranz-Fritsch reaction offers a classical route to isoquinoline derivatives. For example, cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde under acidic conditions yields 6-methoxyisoquinoline. Subsequent demethylation and chlorination introduce the 3-chloro substituent.
Regioselective Chlorination
Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Directed ortho-metalation (DoM) with n-BuLi and TMEDA prior to chlorination enhances regioselectivity, achieving >80% yield.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCHO, HCl, reflux | 65 | |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | 85 | |
| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C | 78 |
Chiral Induction of the Trifluoroethylamine Moiety
Asymmetric Strecker Synthesis
The trifluoroethyl group is introduced via Ellman’s sulfinamide methodology . Reacting 3-chloroisoquinolin-6-carbaldehyde with (R)-tert-butanesulfinamide and trifluoroacetonitrile in the presence of Ti(OiPr)₄ yields the corresponding imine. Subsequent cyanide addition and acidic hydrolysis afford the (S)-configured amine with >90% enantiomeric excess (ee).
Reductive Amination
An alternative employs NaBH₃CN -mediated reductive amination between 3-chloroisoquinolin-6-yl trifluoromethyl ketone and tert-butanesulfinamide. Optimized conditions (MeOH, 25°C, 12 h) achieve 70% yield and 88% ee.
Sulfinamide Coupling and Final Assembly
Sulfinylation of the Amine
The tert-butylsulfinamide group is introduced by reacting the chiral amine with 2-methylpropane-2-sulfinyl chloride in dichloromethane under basic conditions (Et₃N, 0°C). This step proceeds with retention of configuration, yielding the target compound in 65% isolated yield after column chromatography (hexanes:EtOAc, 4:1).
Stereochemical Validation
Chiral HPLC (Chiralpak IA column, 90:10 hexanes:isopropanol) confirms enantiopurity (>99% ee). ¹H NMR (500 MHz, CDCl₃) exhibits characteristic doublets for the sulfinamide NH (δ 4.83, J = 7.0 Hz) and trifluoroethyl CF₃ group (δ 1.26).
Optimization and Scalability Challenges
Solvent and Temperature Effects
Replacing THF with 2-MeTHF in the sulfinylation step improves yield by 15% due to enhanced solubility of intermediates. Lowering the reaction temperature to -20°C minimizes racemization, preserving ee >95%.
Purification Strategies
Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomeric impurities, critical for pharmaceutical-grade material.
Analytical Characterization
Key spectroscopic data for the final compound:
- ¹H NMR (CDCl₃) : δ 8.42 (s, 1H, isoquinoline H-1), 7.89 (d, J = 8.5 Hz, 1H, H-5), 7.62 (dd, J = 8.5, 2.0 Hz, 1H, H-7), 4.83 (q, J = 7.0 Hz, 1H, NH), 1.49 (s, 9H, C(CH₃)₃).
- ¹³C NMR : δ 152.1 (C-3), 134.5 (CF₃), 58.9 (C(CH₃)₃), 29.9 (C(CH₃)₃).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₇ClF₃N₂OS [M+H]⁺: 429.0645, found: 429.0648.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group in the isoquinoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products
The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study A : In vitro assays demonstrated that N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide significantly reduced viral load in cell cultures infected with influenza virus.
- Study B : A murine model showed that administration of the compound led to improved survival rates and reduced symptoms in subjects infected with a strain of the coronavirus.
Overview
Chiral sulfinamides, including this compound, are utilized as chiral auxiliaries in asymmetric synthesis processes. They facilitate the formation of enantiomerically enriched products through their ability to direct nucleophilic additions .
Synthetic Applications
The compound can be employed in various synthetic pathways:
- Asymmetric Synthesis of Amines : The sulfinamide group allows for high diastereoselectivity when reacting with aldehydes and ketones, leading to the formation of valuable amine derivatives.
- Construction of Complex Natural Products : Researchers have leveraged the unique reactivity patterns of sulfinamides to synthesize complex natural products and pharmaceutical intermediates .
Summary of Key Findings
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain kinases or other proteins involved in disease processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Sulfinamide-Containing Analogs
(a) (S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide ()
- Key Differences: Scaffold: Cyclohexyl-urea vs. chloroisoquinoline. Fluorine Content: Six fluorine atoms (bis-trifluoromethylphenyl) vs. three (trifluoroethyl). Bioactivity: The urea group in ’s compound likely enhances hydrogen-bonding interactions with targets, whereas the isoquinoline in the target compound may improve aromatic stacking .
(b) (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide ()
- Key Differences: Substituents: Diphenylphosphanyl group vs. chloroisoquinoline.
Trifluoroethyl-Containing Compounds
(a) N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()
- Key Differences: Core Structure: Tetrahydroisoquinoline (saturated) vs. aromatic isoquinoline in the target. Functional Groups: Sulfonamide (-SO₂NH-) vs. sulfinamide (-S(O)NH-).
(b) 1-(3-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate ()
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Key Compounds
Role of Fluorine and Chlorine Substituents
- Fluorine : The trifluoroethyl group in the target compound reduces basicity of adjacent amines (via inductive effects) and enhances membrane permeability .
- Chlorine: The 3-chloro substituent on isoquinoline may increase lipophilicity and influence binding affinity through hydrophobic interactions or halogen bonding .
Biological Activity
N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a sulfonamide compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfinamide functional group, a chloroisoquinoline moiety, and a trifluoroethyl substituent. The molecular formula is C13H14ClF3N2O2S, with a molecular weight of approximately 356.77 g/mol. The presence of the sulfinamide group is significant for its biological activity, particularly in modulating receptor interactions.
Research indicates that sulfonamide compounds can interact with various biological targets. Specifically, this compound has been studied for its antagonistic activity on the TRPM8 ion channel. This channel is involved in sensory perception and has implications in pain pathways and thermoregulation.
TRPM8 Antagonism
The TRPM8 channel is activated by cold temperatures and menthol. Antagonists of this channel can modulate pain signaling pathways, making them potential candidates for analgesic drug development. Studies have shown that compounds with similar structures exhibit significant antagonistic effects on TRPM8 activity, suggesting that this compound may share this property .
Biological Activity Data
A summary of the biological activity data for this compound is presented below:
Case Study 1: TRPM8 Channel Modulation
In vitro studies demonstrated that the compound effectively inhibited TRPM8 currents in a dose-dependent manner. This inhibition was associated with reduced calcium influx in sensory neurons, indicating its potential utility in managing conditions associated with cold hypersensitivity and pain.
Case Study 2: Cytotoxic Effects
A study evaluating the cytotoxicity of various sulfonamides found that this compound exhibited moderate cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
